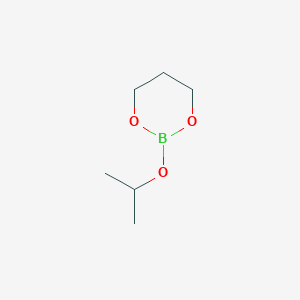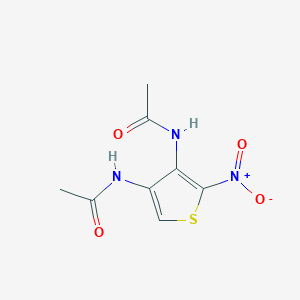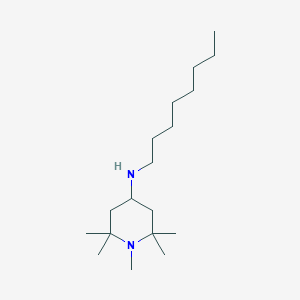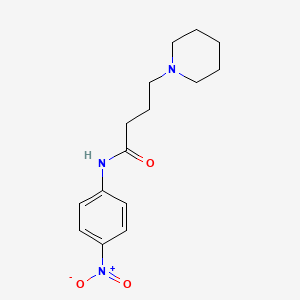
N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide is an organic compound that features a nitrophenyl group attached to a piperidinyl butanamide backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group imparts unique electronic properties, making it a valuable intermediate in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide typically involves a multi-step process:
Nitration of Phenyl Group: The starting material, phenylbutanamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
Formation of Piperidinyl Intermediate: The nitrated product is then reacted with piperidine under basic conditions to form the piperidinyl intermediate.
Amidation Reaction: Finally, the piperidinyl intermediate undergoes an amidation reaction with butanoyl chloride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(4-Aminophenyl)-4-(piperidin-1-yl)butanamide.
Substitution: Formation of various substituted piperidinyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound can affect signaling pathways related to neurotransmission and cellular communication, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
N-(4-Nitrophenyl)-4-(morpholin-1-yl)butanamide: Similar structure but with a morpholine ring instead of piperidine.
N-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)butanamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness:
Electronic Properties: The presence of the nitrophenyl group in N-(4-Nitrophenyl)-4-(piperidin-1-yl)butanamide imparts unique electronic properties that are not present in its analogs.
Biological Activity: The piperidinyl group provides specific interactions with biological targets, making it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
90279-48-4 |
|---|---|
Fórmula molecular |
C15H21N3O3 |
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H21N3O3/c19-15(5-4-12-17-10-2-1-3-11-17)16-13-6-8-14(9-7-13)18(20)21/h6-9H,1-5,10-12H2,(H,16,19) |
Clave InChI |
OWWGTLNUIDZKIM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


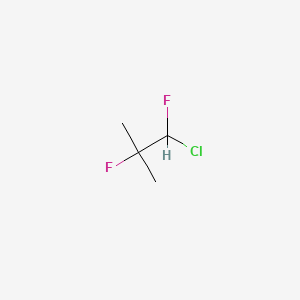
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)

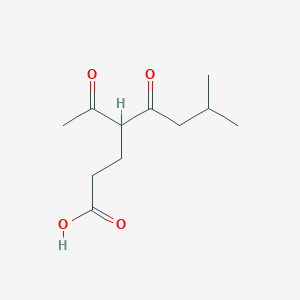

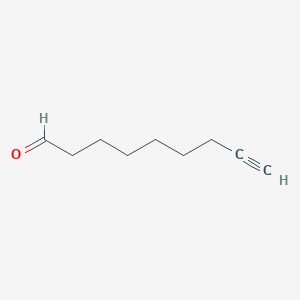
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
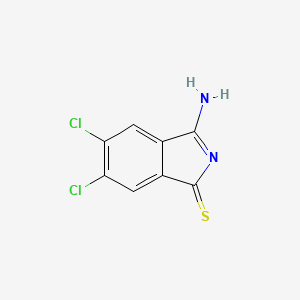
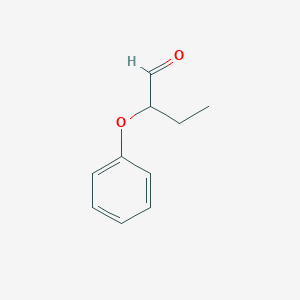
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
